molecular formula C14H13N5O3 B11996239 N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11996239
M. Wt: 299.28 g/mol
InChI Key: ZFCDLCSYMWDRQI-OVCLIPMQSA-N
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Description

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between 1,4,5,6-4H-cyclopentapyrazole-3-carboxylic acid and 4-nitrobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)-HYDRAZIDE
  • 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE

Uniqueness

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity that may not be present in its analogs with different substituents.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O3/c20-14(13-11-2-1-3-12(11)16-17-13)18-15-8-9-4-6-10(7-5-9)19(21)22/h4-8H,1-3H2,(H,16,17)(H,18,20)/b15-8+

InChI Key

ZFCDLCSYMWDRQI-OVCLIPMQSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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